molecular formula C4H6O2 B1585035 1,4-Dioxin, 2,3-dihydro- CAS No. 543-75-9

1,4-Dioxin, 2,3-dihydro-

Cat. No. B1585035
CAS RN: 543-75-9
M. Wt: 86.09 g/mol
InChI Key: HIZVCIIORGCREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dioxin, 2,3-dihydro-” is a heterocyclic, organic compound with the chemical formula C4H6O2 . It is also known by other names such as p-Dioxin, 2,3-dihydro- .


Synthesis Analysis

The synthesis of “1,4-Dioxin, 2,3-dihydro-” has been reported in several studies. For instance, steroidal 17α-2,3-dihydro-1,4-dioxin-6-yl)-17β-ols of type (2), which are readily available from 17-oxo steroids and 2 3-dihydro-1,4-dioxine, are easily converted into 21-hydroxy-20-oxo steroids .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxin, 2,3-dihydro-” consists of four carbon atoms and six hydrogen atoms, forming a cyclic structure with two oxygen atoms .


Chemical Reactions Analysis

In the context of organic synthesis, “1,4-Dioxin, 2,3-dihydro-” has been used in the preparation of biologically active side-chains from 17-oxosteroids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dioxin, 2,3-dihydro-” include a molecular weight of 86.0892 . The compound has a boiling point of 94.1ºC .

Scientific Research Applications

Electrochromic Device Applications

1,4-Dioxin, 2,3-dihydro- derivatives have been utilized in the development of electrochromic devices (ECDs). For example, the synthesis and application of pentadecafluoro-octanoic acid 2,3-dihydro-thieno(3,4-b)(1,4)dioxin-2-ylmethylester (EDOT-F) in ECDs have been explored. EDOT-F is a cathodically coloring polymer with rapid switching times and significant changes in transmittance and luminance. It exhibits unique properties like high conductivity and hydrophobicity, making it suitable for ECDs (Schwendeman et al., 2003).

Chemical Synthesis and Biological Activities

1,4-Dioxin, 2,3-dihydro- derivatives are important in chemical synthesis and have been noted for their natural occurrence and biological activities. They serve as structural scaffolds in various syntheses, with the introduction of palladium-catalyzed reactions making their synthesis more convenient and general. This has led to a renewed interest in their chemistry, especially in the synthetic community (Achari et al., 2004).

Molecular Orbital Studies

Ab initio molecular orbital studies have been conducted to understand the energies and conformers of various 1,4-dioxin, 2,3-dihydro- derivatives. These studies are crucial for understanding the stability and reactivity of these compounds, which are essential for their application in various fields of chemistry (Freeman et al., 1998).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of 1,4-dioxin, 2,3-dihydro- derivatives has been explored for producing various compounds. This includes the preparation of 5-acyl-2,3-dihydro-1,4-dioxins and 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. Such syntheses demonstrate the versatility and utility of these compounds in organic synthesis and chemical engineering (Blanchot et al., 1990), (Massacret et al., 1999).

Construction of Dihydro-1,4-dioxins

Research has been conducted on new methodologies for constructing dihydro-1,4-dioxin skeletons. This includes processes such as the introduction of thio groups and chlorination, leading to the formation of cyclic ethers. These methodologies have applications in various fields, including agrochemicals and pharmaceuticals (Hahn et al., 2002).

Thermodynamic Properties

The thermodynamic properties of compounds like 2,3-dihydro-1,4-dioxin have been studied, providing valuable data for their application in various scientific fields. Understanding these properties is crucial for their use in material science, chemical engineering, and environmental science (Dorofeeva, 1992).

properties

IUPAC Name

2,3-dihydro-1,4-dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZVCIIORGCREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Record name 1,4-Dioxene
Source Wikipedia
URL https://en.wikipedia.org/wiki/1,4-Dioxene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074714
Record name 1,4-Dioxene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxin, 2,3-dihydro-

CAS RN

543-75-9
Record name Dioxene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2,3-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-dioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxin, 2,3-dihydro-
Reactant of Route 2
1,4-Dioxin, 2,3-dihydro-
Reactant of Route 3
1,4-Dioxin, 2,3-dihydro-
Reactant of Route 4
1,4-Dioxin, 2,3-dihydro-
Reactant of Route 5
1,4-Dioxin, 2,3-dihydro-
Reactant of Route 6
1,4-Dioxin, 2,3-dihydro-

Citations

For This Compound
42
Citations
A Gilbert, GN Taylor, MW bin Samsudin - Journal of the Chemical …, 1980 - pubs.rsc.org
The photo-reactions of benzene with ethyl vinyl ether, n-butyl vinyl ether, 1,1 -dimethoxyethylene, 2,3-dihydropyran, 2,3-dihydrofuran, 2,3-dihydro-1,4-dioxin, and 1,3-dioxole are …
Number of citations: 23 pubs.rsc.org
N Paxéus - Water Science and Technology, 2000 - iwaponline.com
Leachates from three municipal landfills in the Göteborg area of western Sweden were characterised in terms of their content of individual organic compounds. Two of the investigated …
Number of citations: 239 iwaponline.com
S Dong, H Bi, D Zheng, Y Li, Y Zhao… - Journal of …, 2019 - search.proquest.com
Aim: Euphorbia tirucalli L. is an evergreen succulent shrub that possess ecological value because it can prevent water-soil loss, and it is also an energy plant of economic value. This …
Number of citations: 1 search.proquest.com
CK Smitha, PS Udayan - Journal of Pharmacognosy and …, 2020 - phytojournal.com
Oroxylum indicum, popularly known as ‘Syonaka’, is one of the Dasamoola root species and an ingredient of many other herbal formulations. With a concern to conservation, the …
Number of citations: 3 www.phytojournal.com
A Zhurinsh, G Dobele, V Jurkjane, K Meile… - Journal of Analytical and …, 2017 - Elsevier
Hydrothermal treatment of wood is an integral part of a modern biorefinery concept. Our research is devoted to the study of properties of birch wood and lignocelluloses at its base after …
Number of citations: 15 www.sciencedirect.com
M Norani, A Crawford, A Aliahmadi… - … in Industrial Crops, 2023 - atic.razi.ac.ir
The smoke produced from natural substances such as medicinal plants is used in various cultures for different purposes. The use of medicinal fumes has been reported in nearly 50 …
Number of citations: 5 atic.razi.ac.ir
PD Mbougueng, NM Sachindra, NFD Nodem… - Scientific African, 2020 - Elsevier
The aim of this study was to determine the chemical composition of the liquid smoke flavouring obtained from the pyrolysis of five tropical kinds of wood. Chemical characterization was …
Number of citations: 15 www.sciencedirect.com
A Robalds, O Bikovens, A Dēliņa, N Ponomarev… - Wheat Bran, and Other … - papers.ssrn.com
Traditionally, biosorbents have been used to remove contaminants from polluted water, such as wastewater, landfill leachate, rainwater or drinking water. However, two alternative uses …
Number of citations: 0 papers.ssrn.com
M Norani, A Crawford, A Aliahmadi, M Ayyari - academia.edu
The smoke produced from natural substances such as medicinal plants is used in various cultures for different purposes. The use of medicinal fumes has been reported in nearly 50 …
Number of citations: 0 www.academia.edu
M Gong, L Lawson, S Emmerich - 2016 - nvlpubs.nist.gov
Objective This report summarizes the National Institute of Standards and Technology (NIST) activities under the FY2014 interagency agreement between the Consumer Product Safety …
Number of citations: 2 nvlpubs.nist.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.